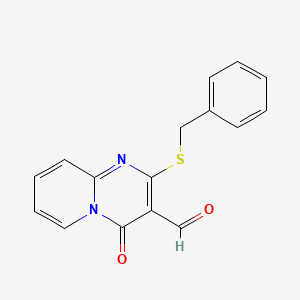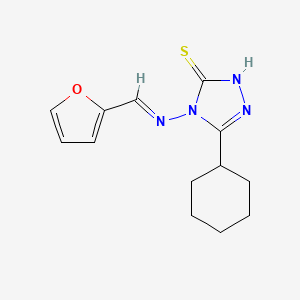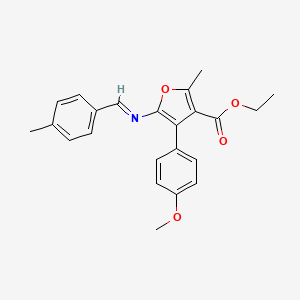
2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ベンジルチオ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒドは、その独特の構造的特徴と科学の様々な分野における潜在的な用途により注目を集めている複素環化合物です。この化合物は、多様な生物活性と合成の汎用性で知られるピリド[1,2-a]ピリミジン類に属しています。
準備方法
合成ルートと反応条件
2-(ベンジルチオ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒドの合成は、一般的に、入手しやすい前駆体から始まる多段階反応を含みます。一般的な方法の1つは、制御された条件下で2-アミノピリミジンをベンジルチオールと適切なアルデヒドと縮合させることです。 この反応は、しばしば炭酸ナトリウムや炭酸カリウムなどの触媒の存在下で行われ、反応混合物を加熱して目的の生成物の形成を促進します .
工業的製造方法
この化合物の具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することになります。これには、反応条件の最適化、工業用グレードの溶媒と試薬の使用、収率と効率を高めるための連続フローリアクターの採用が含まれます。
化学反応の分析
反応の種類
2-(ベンジルチオ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒドは、次のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化し、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、還元された誘導体を生成することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。一般的に、水性または有機溶媒中で高温で行われます。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。反応は通常、不活性雰囲気下で無水溶媒中で行われます。
置換: アミン、チオール、ハロゲン化物などの様々な求核剤。反応は、ジメチルホルムアミドやアセトニトリルなどの極性溶媒中で行われます。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 官能基が変化した還元された誘導体。
置換: 多様な官能基を持つ置換ピリド[1,2-a]ピリミジン誘導体。
科学的研究の応用
2-(ベンジルチオ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒドは、様々な科学研究において研究されています。
化学: より複雑な複素環化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性が調査されています。
医学: 抗炎症作用、抗ウイルス作用、抗がん作用などの潜在的な治療特性について研究されています。
作用機序
2-(ベンジルチオ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体と相互作用してそのシグナル伝達経路を調節したりすることができます。 これらの相互作用は、細胞増殖の阻害、アポトーシスの誘導、免疫応答の調節など、様々な生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
- 2-フェニルイミダゾ[1,2-a]ピリジン-3-カルバルデヒド
- 2-クロロイミダゾ[1,2-a]ピリジン-3-カルバルデヒド
- 2-ビフェニル-3-アミノメチルイミダゾ[1,2-a]ピリミジン
独自性
2-(ベンジルチオ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルバルデヒドは、そのベンジルチオ基により際立っており、独特の化学反応性と生物活性を与えています。 この構造的特徴は、他の類似化合物との差別化を図り、科学研究や産業における多様な用途の可能性を高めています .
類似化合物との比較
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Biphenyl-3-aminomethylimidazo[1,2-a]pyrimidine
Uniqueness
2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde stands out due to its benzylthio group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential for diverse applications in scientific research and industry .
特性
分子式 |
C16H12N2O2S |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
2-benzylsulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2S/c19-10-13-15(21-11-12-6-2-1-3-7-12)17-14-8-4-5-9-18(14)16(13)20/h1-10H,11H2 |
InChIキー |
SBIBHJMVRJGSTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[(6-chloro-4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B11977999.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11978017.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978025.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978028.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978031.png)



![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11978080.png)
